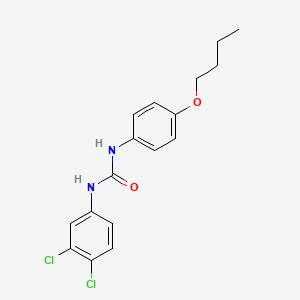

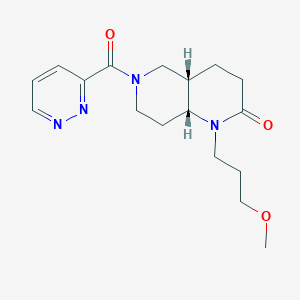

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is commonly used in agriculture to control weeds. It was first introduced in the 1950s and has been widely used ever since due to its effectiveness and low cost. In

Mécanisme D'action

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. This results in a disruption of the electron transport chain, ultimately leading to the death of the plant.

Biochemical and Physiological Effects:

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of growth. In addition, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea can also affect the reproductive capacity of plants, leading to reduced seed production.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a commonly used herbicide in laboratory experiments due to its low cost and effectiveness. It is also relatively easy to obtain and can be used in a variety of applications. However, there are limitations to its use, such as its potential toxicity to non-target organisms and its persistence in the environment.

Orientations Futures

There are a number of future directions for the study of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea. One area of research could be to develop more environmentally friendly alternatives to N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea that are still effective at controlling weeds. Another area of research could be to explore the potential use of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea in the treatment of certain cancers. Finally, more studies could be conducted to better understand the long-term effects of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea on the environment and non-target organisms.

Conclusion:

In conclusion, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide with a number of potential applications in both agriculture and medicine. While it has been extensively studied for its herbicidal properties, there is still much to be learned about its potential use in the treatment of cancer and its long-term effects on the environment. As research in these areas continues, it is important to carefully consider the advantages and limitations of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea and other herbicides in order to develop more sustainable and effective solutions for weed control.

Méthodes De Synthèse

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea can be synthesized through a reaction between 3,4-dichloroaniline and 4-butoxyphenyl isocyanate. The resulting product is then treated with phosgene to form N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea. This synthesis method is relatively simple and can be carried out on a large scale.

Applications De Recherche Scientifique

N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. In addition, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has also been studied for its potential use in the treatment of certain cancers. Research has shown that N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea inhibits the growth of cancer cells, making it a promising candidate for further study.

Propriétés

IUPAC Name |

1-(4-butoxyphenyl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2/c1-2-3-10-23-14-7-4-12(5-8-14)20-17(22)21-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONJENBEGBHYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)

![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)

![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)

![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)

![3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5396940.png)

![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)

![3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5396973.png)

![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)

![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)